molecular formula C6H11FO B8221761 1-(2-Fluorocyclobutyl)ethan-1-ol

1-(2-Fluorocyclobutyl)ethan-1-ol

Cat. No.: B8221761
M. Wt: 118.15 g/mol
InChI Key: YYEULOHEKJYYSV-UHFFFAOYSA-N
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Description

1-(2-Fluorocyclobutyl)ethan-1-ol is an organic compound with the molecular formula C6H11FO. It is characterized by the presence of a fluorine atom attached to a cyclobutyl ring, which is further connected to an ethan-1-ol group.

Preparation Methods

The synthesis of 1-(2-Fluorocyclobutyl)ethan-1-ol typically involves the following steps:

Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Fluorocyclobutyl)ethan-1-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluorocyclobutyl)ethan-1-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-(2-Fluorocyclobutyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

1-(2-Fluorocyclobutyl)ethan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-fluorocyclobutyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO/c1-4(8)5-2-3-6(5)7/h4-6,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEULOHEKJYYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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